N-(2-Bromo-3-methylphenyl)acetamide
Description
N-(2-Bromo-3-methylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with bromine (Br) at position 2 and a methyl group (CH₃) at position 3. Its molecular formula is C₉H₁₀BrNO, with a molecular weight of 228.09 g/mol. The compound is synthesized via acetylation of 2-bromo-3-methylaniline, a reaction typically involving acetyl chloride or acetic anhydride under basic conditions.
Key structural features include:
- Bromo group: An electron-withdrawing substituent that influences electronic distribution and reactivity.
- Methyl group: An electron-donating substituent that sterically and electronically modulates the phenyl ring.
- Acetamide backbone: Provides hydrogen-bonding capacity and structural flexibility.
Properties
Molecular Formula |
C9H10BrNO |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
N-(2-bromo-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H10BrNO/c1-6-4-3-5-8(9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
AJGHFEBYJFDDON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Bromo-3-methylphenyl)acetamide can be synthesized through the reaction of 2-bromo-3-methylaniline with acetic anhydride. The reaction typically occurs under mild conditions, with the aniline derivative being dissolved in a suitable solvent such as dichloromethane or ethanol, and acetic anhydride being added dropwise. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-Bromo-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation, often under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used, typically under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
Applications in Organic Synthesis
N-(2-Bromo-3-methylphenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse derivatives that may exhibit varied biological activities. The bromine atom enhances its reactivity, making it a valuable building block in organic synthesis.
The biological activity of this compound is linked to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the acetamide group enhances its binding affinity and specificity. It may inhibit enzyme activity by forming covalent bonds with active sites or inducing conformational changes that reduce enzyme function. Additionally, it could interact with cellular receptors to modulate signaling pathways, potentially leading to therapeutic effects.
Case Studies
- Anticoagulant Potential : A study explored a series of compounds related to this compound for their antithrombotic properties. The synthesized derivatives exhibited significant clot lysis and enhanced clotting time compared to standard drugs like heparin. These findings suggest potential applications in developing anticoagulant agents .
- Antidepressant Activity : Another investigation focused on phenylacetamides, including derivatives of this compound, which demonstrated promising antidepressant effects in vitro and in vivo. These compounds showed better efficacy than traditional antidepressants, indicating their potential role in treating mood disorders .
Applications in Cosmetics
This compound has been evaluated for its potential use in cosmetic formulations due to its safety profile and effectiveness. Cosmetic producers are required to ensure the stability and safety of their products, which involves thorough investigation prior to market introduction. The compound's properties may enhance formulations aimed at skin care and dermatological applications .
Mechanism of Action
The mechanism of action of N-(2-Bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme function. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, spectroscopic, and functional differences between N-(2-Bromo-3-methylphenyl)acetamide and analogous compounds:
Table 1: Comparative Analysis of Acetamide Derivatives
Key Findings:
Substituent Effects on Reactivity and Properties :
- Electron-withdrawing groups (Br, CF₃) : Increase electrophilicity and reduce solubility in polar solvents. For example, N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide (MW 306.06) exhibits enhanced stability but lower aqueous solubility compared to the methyl-substituted analogue .
- Electron-donating groups (CH₃) : Improve solubility and modulate steric interactions. The methyl group in This compound may enhance bioavailability compared to halogen-only analogues .
Spectroscopic Characteristics :
- N-(2-Bromo-3-methylphenyl)-2-(4-hydroxyphenyl)acetamide () shows distinct ¹H NMR signals (e.g., δ 9.65 for NH and δ 2.13 for CH₃), which differ from simpler acetamides due to the hydroxyphenyl group .
- Bromine and methyl substituents in the parent compound would likely cause deshielding in ¹³C NMR (C-Br: ~105–115 ppm; C-CH₃: ~20–25 ppm).
N-(4-Bromophenyl)-pyridazinone acetamides () act as FPR receptor agonists, highlighting the role of acetamide derivatives in targeting inflammatory pathways .
Solid-State Geometry: N-(3-Methylphenyl)-2,2,2-trichloroacetamide () crystallizes in a monoclinic system with one molecule per asymmetric unit, whereas bulkier substituents (e.g., CF₃) may alter packing efficiency .
Biological Activity
N-(2-Bromo-3-methylphenyl)acetamide is a chemical compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a bromine atom and an acetamide functional group, suggests various biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀BrNO
- Molecular Weight : 228.09 g/mol
The structure features a bromine atom at the second position of a three-methyl-substituted phenyl ring, which contributes to its biological interactions. The acetamide group enhances binding affinity to biological targets, making it a subject of interest in drug development.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The bromine atom and the acetamide moiety are crucial for:
- Enzyme Inhibition : The compound can inhibit enzyme activity by forming covalent bonds with active sites or inducing conformational changes that reduce enzyme function. This mechanism is particularly relevant in targeting various metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, thereby modulating signaling pathways that could lead to therapeutic effects. The presence of the bromine substituent is believed to enhance reactivity with nucleophilic sites in biological molecules.
Antimicrobial Activity
Research indicates that this compound has demonstrated antimicrobial properties against various microbial strains. Its effectiveness can be attributed to its ability to disrupt cellular processes in bacteria and fungi, potentially leading to cell death.
Anticancer Potential
The compound has shown promise in anticancer studies, where it may inhibit tumor growth through enzyme inhibition or receptor interaction. Specific pathways that could be affected include those involved in cell proliferation and apoptosis.
Case Studies and Research Findings
-
Structure-Activity Relationship (SAR) Studies :
A study synthesized several derivatives to explore the SAR of aryl acetamides, indicating that modifications on the aryl group significantly affect biological potency. Electron-withdrawing groups were found to enhance activity compared to electron-donating groups . -
Pharmacological Screening :
Pharmacological studies have highlighted the anti-inflammatory and analgesic activities of related compounds, suggesting that this compound may exhibit similar effects due to structural similarities. -
Enzymatic Inhibition Studies :
Comparative studies showed that derivatives of acetamides, including this compound, exhibited varying degrees of inhibition against enzymes like acetylcholinesterase (AChE). The compound's IC50 values were measured against standard drugs, providing insights into its relative potency .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
